

An In-depth Technical Guide to the Synthesis and Characterization of Parsalmide

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Compound of Interest

Compound Name: Parsalmide

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This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of **Parsalmide**, an anti-inflammatory and analgesic agent. The document details the chemical manufacturing process, analytical characterization data, and the core signaling pathway associated with its therapeutic effects.

Introduction to Parsalmide

Parsalmide (IUPAC name: 5-amino-N-butyl-2-prop-2-ynoxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, and muscle-relaxant properties in clinical trials.[2][3] A key feature of **parsalmide** is its favorable gastrointestinal safety profile, as it has been shown to spare the gastric mucosa, a notable advantage over many conventional NSAIDs.[4] This guide outlines the essential technical details for its synthesis and scientific evaluation.

Synthesis of Parsalmide

The chemical synthesis of **Parsalmide** can be accomplished through a multi-step process starting from 5-acetylamino-2-acetoxy-benzoic acid.[5] The overall workflow involves the formation of a benzamide, followed by etherification and deprotection to yield the final active compound.

Caption: Synthetic workflow for **Parsalmide**.

Experimental Protocol for Synthesis

The following protocol is based on the described manufacturing process.^[5]

Step 1: Synthesis of 5-Acetylamino-2-acetoxybenzoyl chloride

- React 5-acetylamino-2-acetoxy-benzoic acid with thionyl chloride.
- The reaction proceeds to form the corresponding acid chloride. This intermediate is typically used directly in the next step.

Step 2: Synthesis of 5-Acetylamino-N-butyl-2-hydroxybenzamide

- Treat the 5-acetylamino-2-acetoxybenzoyl chloride from the previous step with butylamine.
- The reaction is conducted in the presence of sodium hydroxide, which facilitates the amidation and hydrolysis of the acetate group to yield the hydroxybenzamide derivative.

Step 3: Synthesis of 5-Acetamino-N-(n-butyl)-2-propargyloxybenzamide

- React 5-acetylamino-N-butyl-2-hydroxybenzamide with propargyl bromide.
- This etherification reaction is carried out in the presence of sodium and isopropyl alcohol.

Step 4: Synthesis of **Parsalmide** (Deprotection)

- Heat a solution of 28.8 g (0.1 mole) of 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide in 320 ml of 4 N sulfuric acid at 90°-95°C for 2 hours with stirring.^[5]
- Cool the resulting clear solution and adjust the pH to 1 with 1 N NaOH.
- Filter the solution.
- Add further alkali to the filtrate to adjust the pH to 10.
- The product precipitates and is separated by filtration.
- Recrystallize the crude product from ethanol at 60°C to yield chromatographically pure 5-amino-N-(n-butyl)-2-propargyloxybenzamide (**Parsalmide**).^[5] The expected yield is

approximately 68%.^[5]

Characterization of Parsalimide

The identity and purity of the synthesized **Parsalimide** are confirmed through various analytical techniques. The key physical and chemical properties are summarized below.

Physical and Chemical Properties

Property	Value	Source
IUPAC Name	5-amino-N-butyl-2-prop-2-ynoxybenzamide	^[1]
Synonyms	Parsal, MY-41-6, Parsalimidum	^[1]
CAS Number	30653-83-9	^{[1][4][5]}
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₂	^{[1][6]}
Molecular Weight	246.30 g/mol	^{[1][4]}
Melting Point	85°-87°C	^[5]
InChIKey	DXHYQIJBUNRPJT-UHFFFAOYSA-N	^{[1][4]}

Experimental Protocols for Characterization

Melting Point Determination:

- Place a small, dry sample of the recrystallized **Parsalimide** into a capillary tube.
- Use a standard melting point apparatus to determine the temperature range over which the sample melts. The reported range is 85°-87°C.^[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Prepare a standard solution of **Parsalimide** in a suitable mobile phase (e.g., acetonitrile/water mixture).
- Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

- Use a UV detector to monitor the elution.
- The purity of the sample is determined by comparing the area of the peak corresponding to **Parsalmide** to the total area of all peaks in the chromatogram.[4]

Mass Spectrometry (MS) for Molecular Weight Confirmation:

- Dissolve the sample in a suitable solvent and introduce it into a mass spectrometer, typically using Electrospray Ionization (ESI).[4]
- Acquire the mass spectrum in positive ion mode.
- Confirm the presence of the protonated molecular ion ($[M+H]^+$) at a predicted m/z of 247.14411 and/or the sodium adduct ($[M+Na]^+$) at a predicted m/z of 269.12605 to verify the molecular weight of 246.30 g/mol .[4]

Mechanism of Action and Signaling Pathway

Parsalmide exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] This inhibition directly impacts the prostaglandin biosynthesis pathway, which is central to the inflammatory response.

The process begins with arachidonic acid, which is converted by COX enzymes into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2).[4] PGH2 is a critical intermediate that serves as a precursor for various pro-inflammatory prostaglandins (like PGE2, PGI2) and thromboxane A2.[4] By inhibiting COX, **Parsalmide** effectively reduces the production of these mediators, thereby mitigating inflammation and pain.

Caption: **Parsalmide**'s inhibition of the Prostaglandin Pathway.

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